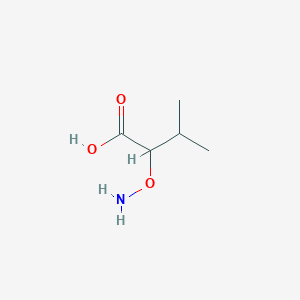

2-(Aminooxy)-3-methylbutanoic acid

Description

Contextualizing Aminooxy-Functionalized Amino Acid Analogs in Biochemical Inquiry

Aminooxy-functionalized amino acid analogs represent a significant class of molecules in biochemical research. These compounds are derivatives of natural amino acids where an oxygen atom is inserted next to the amino group, forming an aminooxy (-ONH2) moiety. This seemingly small modification imparts unique chemical properties that are highly valuable for studying and manipulating biological systems.

The primary utility of these analogs lies in their ability to act as probes and inhibitors of various enzymatic processes. The aminooxy group's distinct reactivity allows for specific labeling and conjugation to other molecules, facilitating the study of protein function, interactions, and localization within cells. nih.govacs.org For instance, they have been instrumental in the development of novel bioconjugation techniques, enabling the attachment of reporter molecules like fluorescent dyes or biotin (B1667282) to specific sites on proteins or glycoproteins. biotium.com This site-specific modification is crucial for understanding the complex roles of these biomolecules in health and disease.

Furthermore, aminooxy-functionalized amino acids can serve as potent and selective inhibitors of enzymes that utilize amino acids as substrates. Their structural similarity to natural amino acids allows them to bind to the active sites of these enzymes, while the chemical properties of the aminooxy group can lead to the formation of stable, often inhibitory, complexes. This has made them valuable tools in drug discovery and for elucidating the mechanisms of various metabolic pathways.

Foundational Principles of Aminooxy Chemistry and its Relevance to Biological Systems

The chemistry of the aminooxy group is central to its utility in biological research. The oxygen atom adjacent to the nitrogen enhances the nucleophilicity of the amino group, a phenomenon known as the "alpha effect". nih.govacs.org This increased reactivity allows the aminooxy group to readily and specifically react with carbonyl compounds, such as aldehydes and ketones, to form stable oxime linkages. nih.govrsc.org This reaction, often referred to as oxime ligation, is highly efficient and can proceed under mild, aqueous conditions compatible with biological systems. biotium.comrsc.org

The stability of the resulting oxime bond is a key advantage over the imine bonds formed from the reaction of primary amines with carbonyls. nih.govacs.org This stability allows for the creation of robust bioconjugates that can withstand the conditions of various biochemical and cellular assays. The reaction can be further accelerated by catalysts like aniline (B41778). rsc.org

In biological systems, this specific reactivity with aldehydes and ketones is particularly useful. Many biological processes involve carbonyl-containing molecules. For example, glycoproteins can be chemically or enzymatically modified to introduce aldehyde groups on their carbohydrate moieties, which can then be specifically targeted by aminooxy-functionalized probes. biotium.com This allows for the selective labeling and visualization of glycoproteins, which are involved in a vast array of cellular functions, including cell recognition, signaling, and immune responses.

Moreover, the aminooxy functionality has been incorporated into various biomolecules, including sugars, nucleosides, and peptides, expanding its application in biological research. nih.govacs.org For example, aminooxy-functionalized nucleosides have been used in the synthesis of modified oligonucleotides. nih.govacs.org

Structural Elucidation and Stereochemical Considerations of 2-(Aminooxy)-3-methylbutanoic Acid for Research Applications

This compound is a specific aminooxy-functionalized analog of the amino acid valine. google.com Its structure consists of a butanoic acid backbone with a methyl group at the 3-position and an aminooxy group at the 2-position.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| CAS Number | 42990-22-7 (for hydrochloride) |

Note: The data in this table is compiled from various chemical databases and may vary slightly depending on the source. bldpharm.com

The stereochemistry of this compound is a critical consideration for its application in research. The carbon atom at the 2-position is a chiral center, meaning the molecule can exist as two different enantiomers: (R)-2-(Aminooxy)-3-methylbutanoic acid and (S)-2-(Aminooxy)-3-methylbutanoic acid. The biological activity of these enantiomers can differ significantly, as enzymes and receptors in biological systems are often stereospecific.

The synthesis of stereochemically pure enantiomers is therefore crucial for many research applications. google.com For example, a patent describes a synthesis process for D-2-aminooxy-3-methylbutyric acid (the (R)-enantiomer) starting from the natural amino acid L-valine. google.com This process involves several steps, including diazotization, protection of functional groups, and a Mitsunobu reaction to invert the stereochemistry at the C2 position. google.com The ability to produce specific stereoisomers allows researchers to investigate the precise interactions of each enantiomer with its biological target.

Overview of Principal Academic Research Domains Investigating this compound

Research involving this compound and its derivatives spans several key areas of chemical and biological science.

One major area of investigation is in the field of enzyme inhibition . As an analog of valine, this compound can act as an inhibitor of enzymes that process valine or other branched-chain amino acids. This is relevant in the study of metabolic disorders and in the development of new therapeutic agents.

Another significant research domain is bioconjugation and chemical biology . The aminooxy group provides a powerful tool for the site-specific modification of biomolecules. acs.orgbiotium.com Researchers are exploring the use of this compound and similar compounds to attach probes, drugs, or other functional moieties to proteins and other biological targets.

Furthermore, derivatives of this compound are being investigated in the context of medicinal chemistry . For example, ester derivatives of a related compound, 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, have been synthesized and evaluated as potential angiotensin-II receptor antagonists for the treatment of hypertension. nih.gov

The synthesis of this and other non-natural amino acids is also an active area of research, with chemists developing novel and efficient methods for their preparation. google.com These synthetic efforts are crucial for providing the necessary quantities of these compounds for further biological and medicinal studies.

Structure

3D Structure

Properties

CAS No. |

28120-16-3 |

|---|---|

Molecular Formula |

C5H11NO3 |

Molecular Weight |

133.15 g/mol |

IUPAC Name |

2-aminooxy-3-methylbutanoic acid |

InChI |

InChI=1S/C5H11NO3/c1-3(2)4(9-6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8) |

InChI Key |

YOZLTTADSLAKPE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)ON |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization Strategies for 2 Aminooxy 3 Methylbutanoic Acid

Stereoselective Synthesis of Enantiopure 2-(Aminooxy)-3-methylbutanoic Acid

The creation of enantiomerically pure this compound is paramount for its use in stereospecific applications. This is often achieved through asymmetric synthesis, which allows for the selective production of one enantiomer over the other. nih.gov

Asymmetric Synthetic Approaches Utilizing Chiral Auxiliaries and Catalysts

Asymmetric synthesis often employs chiral auxiliaries, which are chiral compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a reaction. youtube.com After the desired stereocenter is created, the auxiliary can be removed. youtube.com This method provides a reliable way to control the configuration of stereocenters in chiral molecules. youtube.com

Another powerful strategy involves the use of chiral catalysts in reactions. These catalysts can create a chiral environment that favors the formation of one enantiomer. For instance, metalloenamines derived from chiral alkoxy amines have been used in the asymmetric synthesis of aldehydes, achieving significant enantiomeric excess. uoa.gr The rigidity imparted by the alkoxy group to the chiral lithiated enamine is considered crucial for the high degree of asymmetric induction. uoa.gr

Enantioselective Conversion from Precursor Molecules

Enantiomerically pure forms of this compound can also be synthesized from optically pure precursor molecules. For example, enantiomerically pure anti-β-amino alcohols have been synthesized from α-amino acids. nih.gov This method involves the sequential reduction of an α-(N,N-dibenzylamino)benzyl ester to an aldehyde, followed by the in situ addition of Grignard reagents, resulting in excellent stereoselectivity. nih.gov

Chemo- and Regioselective Functionalization of this compound

The selective modification of specific functional groups within the this compound molecule is essential for creating derivatives with tailored properties. nih.gov

Strategic Derivatization at the Carboxyl Group for Bioconjugation and Probe Development

The carboxyl group of this compound is a prime site for derivatization. It can be activated and coupled with other molecules to form amides, esters, or other functionalities. This is particularly useful for bioconjugation, where the amino acid is attached to biomolecules like peptides or proteins. Replacing the primary amino group of an amino acid with an aminooxy group increases its nucleophilicity, allowing for chemoselective reactions with carbonyl compounds to form stable oxime bonds. iris-biotech.de This strategy is employed in peptide synthesis, cyclization, and the creation of glycoconjugates. iris-biotech.de

Targeted Modifications of the Aminooxy Group for Enhanced Reactivity and Selectivity in Research

The aminooxy group is a powerful tool for chemoselective ligation. nih.gov It reacts specifically with aldehydes and ketones to form stable oxime linkages, a reaction that is highly efficient under mild aqueous conditions. nih.govinterchim.fr This "aminooxy click chemistry" allows for the conjugation of various ligands to molecules like oligonucleotides. nih.gov The aminooxy group's enhanced nucleophilicity, a phenomenon known as the "alpha effect," makes it more reactive than a standard amine group. nih.gov This reactivity can be further modulated by the synthesis of various aminooxy-containing linkers and cores, which can be used to create monovalent or multivalent conjugates for a wide range of applications. nih.gov

Synthesis of Isotopically Labeled this compound for Mechanistic Investigations

Isotopically labeled compounds are invaluable for studying reaction mechanisms and metabolic pathways. The synthesis of isotopically labeled this compound, for example with ¹³C or ¹⁵N, allows researchers to trace the molecule's fate in biological systems using techniques like NMR spectroscopy and mass spectrometry. nih.govmedchemexpress.com

Deuterium (B1214612) and Carbon-13 Labeling for NMR-Based Mechanistic Studies

Isotopic labeling with deuterium (²H) and carbon-13 (¹³C) is an indispensable tool in nuclear magnetic resonance (NMR) spectroscopy for studying the structure, dynamics, and interactions of molecules. For this compound, specific labeling patterns can provide detailed insights into its conformational preferences and binding modes within biological systems.

Established strategies for the isotopic labeling of structurally similar amino acids, such as valine, can be adapted for this compound. These methods often involve the use of labeled precursors in microbial expression systems or chemical synthesis. For instance, growing microorganisms in media containing [U-¹³C]glucose or [U-²H,¹³C]glucose can achieve uniform labeling of the carbon skeleton. unl.ptsigmaaldrich.com

More sophisticated approaches allow for selective labeling of specific positions, which is particularly useful for simplifying complex NMR spectra of larger molecules or for focusing on specific molecular regions. For example, methyl-specific labeling of the isopropyl group can be achieved using labeled α-keto acid precursors. nih.govisotope.com The use of selectively labeled precursors can help in assigning NMR signals and probing specific inter- and intramolecular interactions.

Table 1: Potential Labeled Precursors for the Synthesis of Deuterated and Carbon-13 Labeled this compound

| Labeled Precursor | Resulting Labeling Pattern in this compound | Application in NMR Studies |

| [U-¹³C]Glucose | Uniform ¹³C labeling | Full assignment of carbon resonances and structural analysis. unl.pt |

| [U-²H, ¹³C]Glucose | Uniform deuteration and ¹³C labeling | Studies of high-molecular-weight systems by reducing dipolar relaxation. unl.pt |

| α-Ketoisovaleric acid (3-methyl-¹³C, 3,4,4,4-D₄) | Selective ¹³C labeling of one methyl group and deuteration | Probing specific methyl group interactions and dynamics. isotope.com |

| α-Ketoisovaleric acid (dimethyl-¹³C₂) | ¹³C labeling of both methyl groups | Simultaneous monitoring of both methyl groups. isotope.com |

| [2-¹³C]Glycerol | Predominant labeling at the C2 (α-carbon) position | Investigating backbone conformation and dynamics. sigmaaldrich.com |

| [1,3-¹³C]Glycerol | Labeling at C1 (carboxyl), C3, and the methyl carbons | Complementary labeling to [2-¹³C]glycerol for full assignment. sigmaaldrich.com |

These labeling strategies, by providing atom-specific NMR probes, are critical for detailed mechanistic studies of this compound at the molecular level.

Nitrogen-15 Labeling for Advanced Mass Spectrometry and Pathway Tracing

Nitrogen-15 (¹⁵N) labeling is a powerful technique for quantitative proteomics and metabolic studies using mass spectrometry. nih.gov By incorporating ¹⁵N into the aminooxy group of this compound, researchers can trace its metabolic fate and quantify its presence in complex biological mixtures with high precision.

Metabolic labeling is a common approach where organisms are grown in a medium containing a ¹⁵N-labeled nitrogen source, such as ¹⁵NH₄Cl or ¹⁵N-labeled amino acids. nih.govliverpool.ac.uk This leads to the incorporation of ¹⁵N into all nitrogen-containing biomolecules, including amino acids. For the targeted synthesis of ¹⁵N-labeled this compound, a synthetic route starting from a ¹⁵N-labeled precursor would be employed.

The key advantage of ¹⁵N labeling in mass spectrometry is the generation of a predictable mass shift in the labeled molecule and its fragments compared to the unlabeled (¹⁴N) counterpart. This allows for the accurate differentiation and quantification of the labeled compound from the endogenous pool. frontiersin.org This is particularly valuable for:

Pathway Tracing: Following the metabolic conversion of this compound and identifying its downstream metabolites.

Quantitative Analysis: Determining the concentration of the compound in tissues or cells by comparing the signal intensity of the ¹⁵N-labeled standard with the ¹⁴N-analyte.

Protein Interaction Studies: When incorporated into a larger molecule, ¹⁵N labeling can help in identifying binding partners and quantifying binding affinities.

The efficiency of ¹⁵N incorporation is a critical parameter and can be determined by mass spectrometry, with labeling efficiencies often exceeding 95%. nih.govresearchgate.net

Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of this compound, it is possible to identify key pharmacophoric features and optimize its properties.

Systematic Modifications of the Branched Alkyl Side Chain in Analogs

The branched isopropyl side chain of this compound is a key feature that influences its steric and lipophilic properties. Systematic modifications of this side chain can provide valuable insights into the structural requirements for biological activity. A homologous series of side-chain-extended aminooxy-containing amino acids can be synthesized to explore the impact of chain length and branching. researchgate.net

Table 2: Examples of Systematic Modifications of the Alkyl Side Chain

| Modification Type | Example Analog Structure | Rationale for Modification |

| Chain Elongation | 2-(Aminooxy)-4-methylpentanoic acid (Leucine analog) | To investigate the effect of increased side-chain length and lipophilicity. |

| Chain Shortening | 2-(Aminooxy)propanoic acid (Alanine analog) | To assess the importance of the branched-chain for activity. |

| Isomeric Rearrangement | 2-(Aminooxy)-2-methylpropanoic acid (Aib analog) | To introduce conformational constraints and study the effect of α-substitution. |

| Cyclization | 1-(Aminooxy)cyclopropane-1-carboxylic acid | To restrict conformational flexibility and explore different spatial arrangements. |

The synthesis of these analogs can be achieved through modifications of the synthetic route for the parent compound, which often starts from the corresponding α-hydroxy acid derived from a natural amino acid like L-valine. google.com

Exploration of Heteroatom Substitutions within the Butanoic Acid Scaffold

Replacing carbon atoms with heteroatoms (e.g., oxygen, sulfur, nitrogen) within the butanoic acid scaffold can significantly alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability. These modifications can lead to analogs with improved pharmacokinetic properties or altered biological activities.

Table 3: Potential Heteroatom Substitutions in the Butanoic Acid Scaffold

| Position of Substitution | Heteroatom | Example Analog | Potential Impact |

| C3 Position | Oxygen | 2-(Aminooxy)-3-methoxypropanoic acid | Introduction of a polar ether linkage, altering hydrogen bonding potential. |

| C4 Position (Methyl) | Fluorine | 2-(Aminooxy)-3-methyl-4,4,4-trifluorobutanoic acid | Increased metabolic stability and altered electronic properties of the side chain. |

| Backbone | Sulfur | 2-(Aminooxy)thioacetic acid derivative | Replacement of the carboxylic acid with a bioisosteric group to modulate acidity. |

These substitutions can be introduced using a variety of synthetic methods, depending on the target analog.

Incorporation into Peptidomimetic and Oligomeric Structures for Biochemical Exploration

Incorporating this compound into larger molecules, such as peptidomimetics and oligomers, is a powerful strategy for developing novel biochemical probes and therapeutic leads. nih.gov The aminooxy group provides a versatile handle for chemoselective ligation reactions, such as the formation of stable oxime bonds with aldehydes or ketones. iris-biotech.de

This strategy allows for:

Peptide Modification: Replacing a natural amino acid in a peptide sequence with this compound can enhance metabolic stability and introduce novel structural features. nih.govnih.gov

Synthesis of Novel Scaffolds: The aminooxy functionality can be used to cyclize peptides or to link different molecular fragments, creating complex architectures with constrained conformations. iris-biotech.deresearchgate.net

Development of Bio-conjugates: The aminooxy group can be used to attach reporter molecules, such as fluorescent dyes or biotin (B1667282), for use in biochemical assays.

The synthesis of such peptidomimetics is typically performed using solid-phase peptide synthesis, where orthogonally protected this compound is incorporated as a building block. researchgate.netresearchgate.net The ability to create diverse molecular structures based on this aminooxy acid opens up numerous avenues for biochemical and therapeutic exploration.

Biochemical Mechanisms of Action and Molecular Interactions of 2 Aminooxy 3 Methylbutanoic Acid

Enzyme Inhibition Mechanisms Imparted by 2-(Aminooxy)-3-methylbutanoic Acid

This compound, an analogue of the branched-chain amino acid (BCAA) valine, is recognized for its potential as an enzyme inhibitor. Its mechanism of action is largely attributed to the reactive aminooxy group, which targets a specific class of enzymes critical for amino acid metabolism.

Kinetic Characterization of Reversible and Irreversible Inhibition

While specific kinetic studies detailing the reversible and irreversible inhibition constants for this compound are not extensively documented in publicly available literature, the behavior of other aminooxy compounds provides a strong model for its likely interactions. Aminooxy compounds are well-established as potent inhibitors of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govlibretexts.org The nature of this inhibition can be complex, often presenting as time-dependent and irreversible, which is indicative of covalent bond formation with the enzyme's active site. researchgate.net

The inhibitory process typically follows a two-step mechanism. Initially, the inhibitor may bind reversibly to the enzyme's active site. This is followed by a slower, irreversible step where a covalent adduct is formed, leading to the inactivation of the enzyme. researchgate.net The kinetics of this process are often characterized by a progressive increase in inhibition over time, a hallmark of "suicide inactivation," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies the enzyme.

Mechanistic Basis of Covalent Adduct Formation with Enzyme Active Sites (e.g., Pyridoxal Phosphate-Dependent Enzymes)

The primary molecular target for this compound is the class of enzymes that utilize pyridoxal 5'-phosphate (PLP), an active form of vitamin B6, as a cofactor. libretexts.orgdrugbank.com PLP-dependent enzymes are crucial for a vast array of metabolic reactions, including transamination, decarboxylation, and racemization of amino acids. researchgate.netpsu.edu

The mechanism of inhibition hinges on the chemical reactivity of the aminooxy functional group with the aldehyde group of PLP. In the active site of a PLP-dependent enzyme, the PLP cofactor is typically bound to a lysine (B10760008) residue via a Schiff base linkage, forming an internal aldimine. libretexts.orgdrugbank.com When a substrate amino acid enters the active site, it displaces the lysine to form a new Schiff base with PLP, known as an external aldimine. libretexts.org

This compound, with its aminooxy group, can enter the active site and react with the PLP aldehyde group to form a stable oxime linkage. nih.gov This reaction is often irreversible and effectively sequesters the PLP cofactor, rendering the enzyme inactive. The formation of this stable covalent adduct prevents the enzyme from carrying out its normal catalytic cycle. researchgate.net

Specificity and Selectivity Profiling Against Diverse Enzyme Classes

Given its structural similarity to valine, this compound is predicted to exhibit a degree of specificity for enzymes involved in branched-chain amino acid metabolism. The primary targets are likely to be branched-chain amino acid aminotransferases (BCATs), which are PLP-dependent enzymes that catalyze the first step in the catabolism of BCAAs. nih.govnih.gov There are two main isozymes of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2). nih.gov

The selectivity of this compound for BCATs over other PLP-dependent enzymes would depend on the specific structural features of the enzyme's active site that accommodate the isobutyl side chain of the valine analogue. While the aminooxy group provides the reactive "warhead" for inhibition, the rest of the molecule guides it to the appropriate enzyme target. It is plausible that it could also inhibit other PLP-dependent enzymes, but likely with lower efficiency compared to those that naturally bind BCAAs.

Modulation of Cellular Metabolic Pathways by this compound

By inhibiting key enzymes, this compound can significantly perturb cellular metabolic pathways, particularly those involving branched-chain amino acids.

Perturbation of Branched-Chain Amino Acid Metabolism and Related Biochemical Cascades

The catabolism of the essential branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic pathway, particularly in skeletal muscle. drugbank.comresearchgate.net This process begins with a reversible transamination reaction catalyzed by BCATs, followed by an irreversible oxidative decarboxylation step. drugbank.comresearchgate.net

By inhibiting BCATs, this compound would block the initial step of BCAA degradation. This would lead to an accumulation of BCAAs within the cell and a depletion of their corresponding branched-chain alpha-keto acids (BCKAs). mdpi.com Such a disruption can have far-reaching consequences, as BCAA levels are known to influence signaling pathways such as the mTOR pathway, which regulates protein synthesis and cell growth. mdpi.com Furthermore, the accumulation of BCAAs can interfere with the transport of other amino acids into the brain. mdpi.com

Interactive Table: Key Enzymes and Metabolites in BCAA Metabolism

| Metabolite/Enzyme | Role in BCAA Metabolism | Predicted Effect of this compound |

| Valine, Leucine, Isoleucine | Substrates for BCAA catabolism | Accumulation due to blocked degradation |

| Branched-Chain Aminotransferase (BCAT) | Catalyzes the first step (transamination) | Inhibition |

| Branched-Chain α-Keto Acids (BCKAs) | Products of transamination | Depletion |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex | Catalyzes the second, irreversible step (decarboxylation) | Reduced substrate availability |

Effects on Transamination and Decarboxylation Reactions in Model Biological Systems

In model biological systems, the introduction of this compound would be expected to demonstrate a potent inhibition of transamination reactions involving BCAAs. nih.gov The transamination process, catalyzed by BCATs, involves the transfer of an amino group from a BCAA to α-ketoglutarate, yielding a BCKA and glutamate (B1630785). nih.gov As a PLP-dependent process, this is a prime target for inhibition by the aminooxy compound.

The subsequent step, oxidative decarboxylation, is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex. mdpi.com While the BCKD complex itself is not a PLP-dependent enzyme and therefore not a direct target for this compound, its activity would be indirectly affected. By blocking the production of BCKAs, the substrates for the BCKD complex, this compound would effectively halt the entire downstream catabolic pathway, leading to a decrease in the products of BCAA decarboxylation. mdpi.com

Molecular Recognition and Binding Interactions with Biomolecules

The interaction of small molecules with biological macromolecules is a cornerstone of their biochemical and physiological effects. For this compound, understanding its molecular recognition by proteins and other biomolecules is key to elucidating its mechanism of action. While specific studies on this particular compound are limited, principles of molecular interaction can be inferred from structurally related molecules and general biophysical principles. The process of binding is governed by a combination of factors including shape complementarity, electrostatic interactions, hydrogen bonding, and hydrophobic effects, which collectively determine the affinity and specificity of the molecule for its biological target. unh.edumdpi.com

Quantitative Characterization of Binding Affinity to Target Proteins and Receptors

The quantitative measurement of binding affinity provides crucial data on the strength of the interaction between a ligand, such as this compound, and its target protein or receptor. nih.gov This is typically expressed through equilibrium dissociation constants (K_D), inhibition constants (K_i), or half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a higher binding affinity.

Currently, specific binding affinity data for this compound with identified protein targets are not extensively documented in publicly available literature. However, the principles of such characterization are well-established in pharmacology and biochemistry. nih.gov For instance, de novo designed protein binders for various targets have achieved affinities ranging from nanomolar to picomolar, highlighting the potential for strong interactions. nih.govnih.gov The determination of these values for this compound would require experimental techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays.

Table 1: Key Parameters for Quantifying Binding Affinity

| Parameter | Description | Significance |

| Dissociation Constant (K_D) | The concentration of ligand at which half of the receptor binding sites are occupied at equilibrium. | A direct measure of the affinity between a ligand and its receptor. A lower K_D signifies a stronger binding affinity. |

| Inhibition Constant (K_i) | The concentration of an inhibitor required to produce half-maximum inhibition. | Indicates the potency of an inhibitor. It is an intrinsic measure of affinity, independent of substrate concentration. |

| Half-Maximal Inhibitory Concentration (IC50) | The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. | A functional measure of inhibitor potency that can be influenced by experimental conditions, such as substrate concentration. |

Structural Biology Insights into Protein-2-(Aminooxy)-3-methylbutanoic Acid Complexes (e.g., X-ray Crystallography, Cryo-EM)

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) provide atomic-level details of how a ligand interacts with its protein target. unh.edunih.gov These methods can reveal the precise orientation of the ligand in the binding pocket, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. pan.plnih.gov

As of now, there are no publicly deposited crystal or cryo-EM structures of a protein in complex with this compound. The determination of such a structure would be a significant step in understanding its mechanism of action. youtube.com Knowledge of the three-dimensional structure of protein-ligand complexes is fundamental for structure-based drug design and for understanding the molecular basis of biological recognition. unh.edunih.gov Cryo-EM, in particular, has become a powerful tool for studying the structures of a wide range of protein complexes, including those that are large and flexible. nih.govnih.gov

Coordination Chemistry and Metal Ion Interactions in Biological Contexts

The interaction of organic molecules with metal ions is a critical aspect of their behavior in biological systems. Many enzymes and proteins require metal cofactors for their function, and the coordination of small molecules to these metals can modulate their activity. nih.govnih.gov The aminooxy and carboxylate groups of this compound suggest its potential to act as a ligand for various metal ions.

Ligand Properties of this compound for Metal Complexation

Based on its structure, this compound possesses functional groups capable of coordinating with metal ions. The carboxylate group (-COOH) can deprotonate to form a carboxylate anion (-COO⁻), which is an excellent coordinating group for metal ions. Additionally, the aminooxy group (-O-NH₂) provides another potential site for metal binding through the nitrogen and/or oxygen atoms.

Studies on the structurally similar compound, 2-amino-3-methylbutanoic acid (L-valine), have shown that it acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. researchgate.netscirp.org It is plausible that this compound would exhibit similar bidentate or potentially tridentate coordination behavior, depending on the metal ion and the reaction conditions.

Structural Characterization of Metal-2-(Aminooxy)-3-methylbutanoic Acid Complexes

While specific structural data for metal complexes of this compound are not available, studies on related amino acid complexes provide a framework for what might be expected. For example, coordination compounds of 2-amino-3-methylbutanoic acid with chromium(III) and oxovanadium(IV) have been synthesized and characterized. scirp.orgscirp.orgresearchgate.net In these cases, an octahedral geometry is often proposed for the resulting metal complexes, with the amino acid acting as a bidentate ligand. scirp.org Characterization techniques such as infrared (IR) spectroscopy can confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and COO⁻ groups. scirp.org Similarly, single-crystal X-ray diffraction has been used to determine the precise three-dimensional structure of copper(II) complexes with related Schiff base ligands derived from amino acids, revealing details of the coordination environment. semanticscholar.org

Table 2: Characterized Coordination Complexes of the Related 2-Amino-3-methylbutanoic Acid

| Metal Ion | Proposed Geometry | Coordination Details | Reference |

| Chromium(III) | Octahedral | Bidentate coordination via amino nitrogen and carboxylate oxygen. | scirp.org |

| Oxovanadium(IV) | Not specified | Coordination via amino and carboxylate groups. | scirp.org |

| Copper(II) | Distorted Octahedral | In a mixed ligand complex, L-valine binds via the amino nitrogen and a carboxylate oxygen. | researchgate.net |

| Cobalt(II) | Distorted Octahedral | In a mixed ligand complex, L-valine binds via the amino nitrogen and a carboxylate oxygen. | researchgate.net |

Impact of Metal Complexation on Biochemical Reactivity and Enzyme Modulation

The complexation of a molecule with a metal ion can significantly alter its biochemical reactivity and its ability to modulate enzyme activity. nih.gov Coordination to a metal can enhance the therapeutic efficacy of a compound. scirp.orgscirp.org For instance, the formation of a metal complex can facilitate the transport of the molecule across cell membranes or alter its interaction with a biological target.

In the context of enzymes, many metalloenzymes have active sites containing one or more metal ions that are essential for catalysis. nih.gov A molecule like this compound could potentially modulate the activity of such enzymes by binding to the metal cofactor, either by displacing a native ligand or by forming a ternary complex. This interaction could either inhibit or enhance the enzyme's catalytic function. The basicity and redox potential of the metal-oxo unit in such complexes can play a crucial role in their reactivity, for example, in the cleavage of C-H bonds. nih.gov The precise impact of metal complexation on the biochemical activity of this compound remains an area for future investigation.

Applications of 2 Aminooxy 3 Methylbutanoic Acid in Advanced Chemical Biology Research

Development of 2-(Aminooxy)-3-methylbutanoic Acid-Based Chemical Probes

The design and synthesis of chemical probes that can selectively label and report on the activity of biomolecules in their native environment is a cornerstone of chemical biology. The unique reactivity of the aminooxy group in this compound makes it an attractive component for the development of such probes.

Activity-Based Protein Profiling (ABPP) Utilizing Aminooxy Derivatives

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that employs active site-directed chemical probes to assess the functional state of enzymes within complex biological systems. nih.gov These probes typically consist of a reactive group that covalently modifies the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. mtoz-biolabs.com While many ABPP probes utilize electrophilic "warheads" to target nucleophilic residues in enzyme active sites, the aminooxy functionality offers an alternative and highly selective approach. nih.gov

Aminooxy-containing probes, derived from precursors like this compound, can be designed to target enzymes that utilize carbonyl compounds (aldehydes or ketones) as substrates or cofactors. The aminooxy group of the probe reacts with the carbonyl group to form a stable oxime linkage, effectively "tagging" the active enzyme. This strategy has been particularly useful for studying enzyme classes that are not readily targeted by traditional nucleophile-directed probes. researchgate.net

Table 1: Key Components of an Activity-Based Probe

| Component | Function | Example Moiety |

| Reactive Group | Covalently binds to the active site of the target enzyme. | Aminooxy group |

| Linker | Connects the reactive group to the reporter tag and can influence solubility and cell permeability. | Alkyl or polyethylene (B3416737) glycol (PEG) chain |

| Reporter Tag | Enables visualization or enrichment of the labeled protein. | Fluorophore (e.g., Rhodamine), Biotin (B1667282) |

Metabolite Capture and Enrichment Strategies via Oxime Ligation

The comprehensive analysis of the metabolome, the complete set of small-molecule metabolites in a biological system, is crucial for understanding cellular physiology and disease. A significant challenge in metabolomics is the detection and quantification of low-abundance metabolites, particularly those containing carbonyl groups. Oxime ligation provides a chemoselective method to capture and enrich these metabolites.

By employing a biotinylated or otherwise tagged aminooxy reagent, such as a derivative of this compound, researchers can selectively react with carbonyl-containing metabolites in a complex biological sample. The resulting oxime-linked metabolites can then be enriched using affinity purification, for example, with streptavidin beads if a biotin tag is used. This enrichment step significantly enhances the sensitivity of detection by mass spectrometry or other analytical techniques. This approach has proven valuable for the targeted analysis of specific classes of metabolites, such as steroids, prostaglandins, and certain sugars, which bear aldehyde or ketone functionalities.

Bioconjugation and Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone, is a prime example of a bioorthogonal reaction and is central to the applications of this compound in bioconjugation. rsc.org

Oxime Ligation Chemistry for Site-Specific Labeling of Biomolecules and Surfaces

The ability to attach probes, such as fluorophores or affinity tags, to specific sites on proteins, nucleic acids, or other biomolecules is essential for studying their function and localization. researchgate.net Oxime ligation offers a robust method for achieving such site-specific labeling. rsc.org

The strategy involves the introduction of a unique carbonyl group (an aldehyde or ketone) into the target biomolecule through genetic engineering (e.g., incorporation of an unnatural amino acid containing a ketone) or chemical modification. Subsequently, an aminooxy-containing probe, which can be synthesized from this compound, is introduced. The highly specific reaction between the aminooxy probe and the engineered carbonyl group results in the formation of a stable oxime bond at the desired location. nih.gov This method has been successfully used to label proteins on the cell surface and to immobilize proteins onto surfaces for the creation of protein microarrays. researchgate.net

The kinetics of oxime ligation can be significantly enhanced by the use of catalysts, such as aniline (B41778) and its derivatives, allowing for efficient labeling at low concentrations and under physiological conditions. acs.orgnih.gov

Table 2: Comparison of Oxime Ligation with Other Bioorthogonal Reactions

| Reaction | Reactive Groups | Key Advantages |

| Oxime Ligation | Aminooxy + Aldehyde/Ketone | High specificity, stable bond, works well in aqueous environments. rsc.orgnih.gov |

| Staudinger Ligation | Azide (B81097) + Phosphine | Highly selective, forms a native amide bond. researchgate.net |

| Diels-Alder Reaction | Diene + Dienophile | Good kinetics, reversible under certain conditions. researchgate.net |

Assembly of Hybrid Biomolecules and Advanced Research Materials

The principles of oxime ligation extend beyond simple labeling to the assembly of complex, multi-component biomolecular structures. By incorporating aminooxy and carbonyl functionalities into different biomolecules or synthetic polymers, researchers can link them together to create novel hybrid materials with tailored properties.

For instance, a protein functionalized with an aldehyde can be conjugated to a synthetic polymer bearing an aminooxy group, derived from a precursor like this compound. This approach has been used to create protein-polymer conjugates with enhanced stability and therapeutic potential. Similarly, different proteins can be linked together to study protein-protein interactions or to create bifunctional enzymes. The versatility and efficiency of oxime ligation make it a powerful tool for the bottom-up construction of advanced materials for applications in drug delivery, tissue engineering, and diagnostics. rsc.org

Research Tools for Investigating Specific Biological Processes in Model Systems

The application of this compound and its derivatives as research tools is broad and impactful. By enabling the precise labeling and tracking of biomolecules, these compounds allow for the detailed investigation of a wide array of biological processes in model organisms.

For example, an aminooxy-functionalized fluorescent dye can be used to visualize the trafficking and localization of a protein that has been engineered to contain a ketone group. This allows researchers to follow the protein's movement within the cell in real-time in response to various stimuli. In another application, an aminooxy-containing crosslinking agent can be used to trap and identify binding partners of a carbonyl-bearing protein, providing insights into cellular signaling networks.

While specific, published examples detailing the use of this compound itself as a research tool in model systems are not extensively documented, the general utility of the aminooxy handle for such purposes is well-established. The valine-like side chain of this compound may offer advantages in specific enzymatic or cellular uptake contexts, making it a potentially valuable, albeit currently underutilized, tool in the chemical biologist's arsenal.

In-Depth Analysis of this compound Reveals Limited Specific Research Data

Despite extensive searches for scientific literature and data, specific research findings on the chemical compound this compound, also known as aminooxyvaline, are not available in the public domain. Consequently, the development of a detailed article based on the requested advanced research applications is not feasible at this time.

Searches for this specific compound did not yield dedicated studies that would provide the necessary details to elaborate on its role in the highly specialized areas of chemical biology outlined. The available information tends to focus on broader categories of related compounds or general methodologies.

For instance, the aminooxy functional group is characteristic of a class of compounds known as aminooxy acids, which are recognized as potent inhibitors of pyridoxal-5'-phosphate (PLP)-dependent enzymes. unl.edufrontiersin.orgebi.ac.uk These enzymes play crucial roles in a vast array of metabolic reactions, including the biosynthesis of amino acids. frontiersin.orgebi.ac.uk The mechanism of inhibition typically involves the formation of a stable oxime linkage with the PLP cofactor, effectively inactivating the enzyme. nih.gov While it can be inferred that this compound would likely act as an inhibitor of PLP-dependent enzymes that process valine or other branched-chain amino acids, such as branched-chain amino acid aminotransferase (BCAT), specific studies confirming this and detailing its use in advanced research are absent from the search results. nih.gov

The requested article structure delves into highly specific applications, including:

Elucidation of Enzyme Catalytic Mechanisms and Reaction Intermediates: This requires detailed kinetic studies and structural analysis of the compound in complex with a target enzyme. wisc.edulibretexts.orgnih.gov While general principles of enzyme kinetics and inhibition are well-documented, specific data (e.g., K_m, V_max, inhibition constants) for this compound are not present in the available literature. wikipedia.orgyoutube.commedbullets.commgcub.ac.in

Probing Metabolic Flux and Pathway Dynamics: Metabolic Flux Analysis (MFA) is a powerful technique that often uses isotopically labeled tracers to quantify the rates of metabolic reactions. nih.govworktribe.comnih.govcreative-proteomics.com To report on the use of this compound in this context, studies detailing its application to perturb and measure metabolic fluxes in vitro or ex vivo would be necessary, but were not found.

Understanding Microbial and Plant Metabolism: Research in these areas would involve applying the compound to microbial or plant systems to observe its effects on their metabolism, growth, or physiological responses. mdpi.comnih.govnih.gov For example, inhibitors of amino acid synthesis are widely used as herbicides in plants. umn.edu However, no studies were identified that specifically used this compound for these purposes.

Contributions to Understanding Disease Mechanisms: This section would require non-clinical studies in cellular disease models, investigating how the compound affects dysregulated enzymes or modulates biochemical pathways implicated in pathophysiology. nih.govnih.gov Again, the foundational research linking this specific compound to such models is not available in the retrieved sources.

Advanced Analytical and Computational Methodologies in the Study of 2 Aminooxy 3 Methylbutanoic Acid

Spectroscopic Techniques for Investigating Molecular Interactions and Structure

Spectroscopic methods are indispensable for probing the intricate details of how 2-(Aminooxy)-3-methylbutanoic acid interacts with its biological targets, primarily proteins, and for characterizing the structural consequences of these interactions.

High-Resolution Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interactions and Conformational Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the binding of ligands like this compound to proteins at an atomic level. By observing changes in the NMR spectrum of the protein upon the addition of the compound, researchers can identify the specific amino acid residues involved in the binding event. Techniques such as Chemical Shift Perturbation (CSP) mapping are used to pinpoint the binding site on the protein's surface.

Furthermore, NMR can provide detailed insights into the conformational state of this compound when it is bound to its protein target. Transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the three-dimensional structure of the ligand in its bound state, which may differ significantly from its conformation in solution. This information is vital for understanding the precise nature of the molecular recognition process. For protein studies, labeling with isotopes like ¹⁵N and ¹³C is often employed to enhance signal resolution and sensitivity, particularly for larger biomolecules.

Table 1: Illustrative NMR Data for Protein-Ligand Interaction Analysis

| Technique | Observable Parameter | Information Gained |

|---|---|---|

| Chemical Shift Perturbation (CSP) | Changes in ¹H-¹⁵N HSQC peak positions | Identification of protein residues at the binding interface |

| Transferred NOE (trNOE) | Negative NOE signals for the ligand | Bioactive conformation of this compound when bound |

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics

To quantify the binding affinity and understand the energetic forces driving the interaction between this compound and a target protein, researchers employ Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) is an optical technique that provides real-time data on the kinetics of molecular interactions. In a typical SPR experiment, the protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding and dissociation are monitored, allowing for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₐ). This label-free method is highly sensitive and can be used to screen for binding partners and characterize the specificity of the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. By titrating this compound into a solution containing the target protein, ITC can determine the binding stoichiometry (n), the binding constant (Kₐ), and the enthalpy change (ΔH) of the interaction in a single experiment. From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. This information reveals whether the interaction is driven by enthalpy (e.g., hydrogen bonding, van der Waals forces) or entropy (e.g., hydrophobic effects).

Table 2: Representative Thermodynamic and Kinetic Parameters from ITC and SPR

| Parameter | Technique | Description |

|---|---|---|

| Kₐ (Binding Constant) | ITC, SPR | Strength of the binding interaction. |

| Kₐ (Dissociation Constant) | ITC, SPR | Tendency of the complex to dissociate; inverse of Kₐ. |

| ΔH (Enthalpy Change) | ITC | Heat released or absorbed upon binding. |

| ΔS (Entropy Change) | ITC | Change in disorder of the system upon binding. |

| n (Stoichiometry) | ITC | Molar ratio of ligand to protein in the complex. |

| kₐ (Association Rate) | SPR | Rate at which the ligand-protein complex forms. |

| kₔ (Dissociation Rate) | SPR | Rate at which the ligand-protein complex breaks apart. |

Circular Dichroism (CD) for Conformational Changes of Biomolecules Upon Interaction

Circular Dichroism (CD) spectroscopy is a sensitive technique for monitoring changes in the secondary and tertiary structure of biomolecules, such as proteins and nucleic acids, upon interaction with a ligand. CD measures the differential absorption of left- and right-circularly polarized light, which is dependent on the chiral nature and conformation of the molecule.

When this compound binds to a protein, it can induce conformational changes. These changes are reflected in the protein's CD spectrum. For example, a shift in the alpha-helical or beta-sheet content of a protein will result in characteristic changes in the far-UV region (190-250 nm) of the CD spectrum. Similarly, alterations in the environment of aromatic amino acid residues (tyrosine, tryptophan, phenylalanine) can be detected in the near-UV region (250-350 nm), providing information about changes in the protein's tertiary structure.

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis in Research

Mass spectrometry (MS) is a cornerstone analytical technique in the study of this compound, offering high sensitivity and specificity for both its quantification in biological matrices and the characterization of its covalent interactions with proteins.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling in Experimental Systems

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the quantitative analysis of this compound in complex biological samples such as plasma, urine, or cell lysates. The liquid chromatography system separates the compound from other metabolites in the sample based on its physicochemical properties (e.g., polarity, size). The separated compound then enters the mass spectrometer, which ionizes it and measures its mass-to-charge ratio (m/z), providing highly specific detection and quantification.

This technique is central to metabolite profiling studies, where the goal is to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. By using isotopically labeled internal standards, LC-MS can achieve high accuracy and precision, making it an invaluable tool in preclinical research.

High-Resolution Mass Spectrometry for Identifying Protein Adducts and Modifications

High-Resolution Mass Spectrometry (HRMS) plays a critical role in identifying and characterizing covalent modifications to proteins resulting from interaction with reactive molecules. If this compound or one of its metabolites is chemically reactive, it can form a covalent bond with nucleophilic amino acid residues on a protein, creating a "protein adduct".

The "bottom-up" proteomics approach is commonly used, where the adducted protein is enzymatically digested into smaller peptides. These peptides are then analyzed by LC-HRMS/MS. The high mass accuracy of the instrument allows for the detection of the precise mass shift caused by the adduction of this compound to a peptide. Tandem mass spectrometry (MS/MS) is then used to fragment the modified peptide, which allows for the exact identification of the modified amino acid residue and the confirmation of the adduct's structure. This level of detail is crucial for understanding potential mechanisms of toxicity or off-target effects.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tyrosine |

| Tryptophan |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling have emerged as indispensable tools in the study of this compound, providing insights that are often unattainable through experimental methods alone. These in silico approaches allow for the detailed investigation of the molecule's interactions with biological systems at an atomic level.

Molecular Docking and Virtual Screening for Potential Biochemical Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, molecular docking is employed to screen large libraries of biological targets, such as proteins and enzymes, to identify potential binding partners. This virtual screening process helps in hypothesizing the mechanism of action and identifying new therapeutic applications for the compound.

The process typically involves:

Preparation of the Ligand: The 3D structure of this compound is generated and optimized.

Target Identification and Preparation: Potential protein targets are identified based on existing biological data or therapeutic areas of interest. Their 3D structures are obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically samples various conformations and orientations of the ligand within the binding site of the target protein, calculating the binding affinity for each pose. mdpi.com

Hit Identification and Refinement: The results are ranked based on scoring functions, and the top-scoring hits are further analyzed. These potential interactions can then be validated through experimental assays. mdpi.com

For instance, a virtual screening campaign might dock this compound against a panel of enzymes involved in a specific metabolic pathway to predict which, if any, are likely to be inhibited by the compound.

Molecular Dynamics (MD) Simulations of this compound-Protein Complexes

Once a potential protein target is identified through molecular docking or experimental means, molecular dynamics (MD) simulations can provide a deeper understanding of the stability and dynamics of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the complex's behavior in a simulated physiological environment. byu.eduyoutube.com

Key insights from MD simulations include:

Binding Stability: Assessing the root-mean-square deviation (RMSD) of the ligand and protein backbone to determine if the binding pose is stable. nih.gov

Interaction Analysis: Identifying key amino acid residues that form persistent hydrogen bonds, hydrophobic interactions, or salt bridges with this compound. nih.govnih.gov

Conformational Changes: Observing how the binding of the ligand might induce conformational changes in the protein, which can affect its function. nih.gov

Solvent Effects: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

For example, a 100-nanosecond MD simulation could reveal that the aminooxy group of the compound forms a stable hydrogen bond network with specific residues in the active site of an enzyme, thus confirming a stable binding mode. nih.gov

Quantum Mechanical (QM) Calculations for Reaction Pathway Elucidation and Reactivity Prediction

Quantum mechanical (QM) calculations offer a highly accurate method for studying the electronic structure of molecules and the mechanisms of chemical reactions. For this compound, QM calculations can be used to:

Elucidate Reaction Mechanisms: By calculating the energy profile of a potential reaction, such as the inhibition of an enzyme, QM can help to identify the transition states and intermediates, providing a detailed step-by-step mechanism.

Predict Reactivity: QM methods can calculate various molecular properties like electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and atomic charges. These properties help in predicting the reactivity of different parts of the this compound molecule and its susceptibility to metabolic transformations.

Refine Force Field Parameters: QM calculations can be used to develop and refine the parameters for classical force fields used in MD simulations, thereby increasing the accuracy of these simulations, especially for unnatural amino acids or novel compounds. byu.edu

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, QSAR studies can be instrumental in designing more potent or selective analogs.

The general workflow for a QSAR study involves:

Data Set Compilation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound in the dataset. mdpi.com

Model Building: Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity. researchgate.netnih.gov

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. researchgate.netnih.gov

A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives of this compound, guiding synthetic efforts toward compounds with improved properties. The models can highlight which structural features are crucial for activity. mdpi.com

Bioinformatic Approaches for Integrating Multi-Omics Data from this compound Studies

The biological effects of this compound can be widespread, affecting various molecular layers within a cell or organism. Bioinformatic approaches are essential for integrating and interpreting the large datasets generated from multi-omics studies, such as genomics, transcriptomics, proteomics, and metabolomics.

Integrating these different "omics" layers provides a more holistic understanding of the compound's mechanism of action and its systemic effects. biorxiv.orgyoutube.com For example, treating cells with this compound might lead to changes in gene expression (transcriptomics), which in turn affects protein levels (proteomics) and, ultimately, the metabolic profile of the cell (metabolomics).

Bioinformatic tools and platforms enable:

Data Integration: Combining datasets from different omics platforms, which often have different formats and scales. nih.gov

Network Analysis: Constructing and analyzing biological networks (e.g., protein-protein interaction networks, metabolic networks) to identify pathways and processes that are perturbed by the compound.

Biomarker Discovery: Identifying potential biomarkers from integrated multi-omics data that can be used to monitor the compound's efficacy or to stratify patient populations. nih.gov

Systems Biology Modeling: Developing computational models of biological systems to simulate the effects of this compound and to generate new hypotheses.

Specialized software and R packages are available that facilitate the statistical analysis and visualization of integrated multi-omics data, even for researchers without extensive programming experience. youtube.combiorxiv.org

Future Research Directions and Emerging Avenues for 2 Aminooxy 3 Methylbutanoic Acid

Exploration of Unconventional Enzyme Targets and Uncharted Biochemical Pathways

The structural similarity of 2-(Aminooxy)-3-methylbutanoic acid to the natural amino acid L-valine presents a logical starting point for investigating its interaction with biological systems. matrix-fine-chemicals.com However, future research should venture beyond the obvious targets to explore unconventional enzymatic and metabolic pathways. The presence of the aminooxy group, a stronger nucleophile than a standard amine due to the alpha effect, could lead to unique interactions or inhibitory mechanisms not observed with typical amino acid analogs. acs.org

Research could focus on enzymes that are known to be promiscuous or have flexible active sites. A primary area of investigation would be aminoacyl-tRNA synthetases, the enzymes responsible for charging tRNAs with their cognate amino acids for protein synthesis. While it might be a poor substrate for Valyl-tRNA synthetase, its potential as an inhibitor or a probe for this class of enzymes warrants investigation.

Furthermore, enzymes involved in amino acid catabolism, transamination, and racemization are compelling targets. The atypical aminooxy functionality might confer resistance to standard metabolic breakdown, potentially leading to accumulation in specific cellular compartments or novel downstream effects. Investigating its impact on metabolic fluxes, particularly in pathways involving branched-chain amino acids, could reveal previously uncharted biochemical consequences. The study of related complex amino acid antibiotics, such as TAN-950 A, which shows high affinity for glutamate (B1630785) receptors, suggests that amino acid derivatives can interact with neuronal receptors, opening an entirely different class of potential targets in the central nervous system. nih.gov

Table 1: Potential Unconventional Enzyme Classes for Investigation

| Enzyme Class | Rationale for Investigation | Potential Impact |

|---|---|---|

| Aminoacyl-tRNA Synthetases | Structural similarity to valine; potential for competitive inhibition. | Probing protein synthesis, potential antimicrobial development. |

| Transaminases | The aminooxy group may act as an inhibitor of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. | Modulation of amino acid metabolism. |

| Racemases | Potential to inhibit enzymes that interconvert L- and D-amino acids. | Tools for studying bacterial cell wall synthesis. |

| Glutamate Receptors | Analogy with other amino acid derivatives like TAN-950 A that target CNS receptors. nih.gov | Development of novel neuromodulatory agents. |

| Peptide Synthetases | Could act as a chain-terminating inhibitor of non-ribosomal peptide synthesis. | Discovery of new antibiotic mechanisms. |

Development of Next-Generation Chemical Biology Tools and Probes Based on this compound

The aminooxy moiety is a cornerstone of bioorthogonal chemistry, renowned for its ability to chemoselectively react with aldehydes and ketones to form stable oxime linkages. nih.gov This reactivity is ideal for developing sophisticated chemical biology tools. Future efforts can focus on creating probes where the this compound core serves a dual function: the aminooxy group acts as a chemical handle for ligation, while the valine-like portion acts as a biological targeting or recognition element.

Fluorescent probes could be synthesized by conjugating a fluorophore to the carboxylic acid terminus of the molecule. Such a probe could be used to "fish" for binding partners in cell lysates or to visualize the localization of specific enzymes that recognize the valine scaffold. This approach is modular; by changing the reporter group (e.g., to a biotin (B1667282) tag for affinity purification or a radioactive isotope), a suite of probes for various applications can be generated.

Moreover, the development of activity-based probes (ABPs) is a particularly exciting avenue. An ABP based on this scaffold could be designed to covalently label the active site of a target enzyme, providing a powerful tool for identifying enzyme function and activity levels in complex biological samples. For instance, incorporating a latent electrophile that becomes activated upon binding could capture enzymes involved in branched-chain amino acid metabolism. The general principle of using reactive groups to create probes for biological imaging and sensing is well-established, and the aminooxy group provides a reliable anchor for such designs. nih.govnih.gov

Table 2: Potential Chemical Biology Probes

| Probe Type | Design Principle | Research Application |

|---|---|---|

| Fluorescent Probe | Fluorophore attached to the carboxyl group; aminooxy group for ligation to aldehyde-tagged proteins. | Visualizing protein localization and interaction in living cells. |

| Affinity Probe | Biotin attached to the carboxyl group; valine-like scaffold for target binding. | Identifying and isolating binding proteins from complex mixtures (e.g., pull-down assays). |

| Activity-Based Probe (ABP) | Incorporates a latent reactive group alongside the aminooxy handle. | Covalently labeling active enzymes for functional profiling and target identification. |

| Photo-crosslinking Probe | Diazirine or benzophenone (B1666685) group integrated into the molecule. | Capturing transient or weak protein-protein interactions upon photoactivation. |

Integration with Systems Biology and Synthetic Biology Approaches for Comprehensive Mechanistic Understanding

To fully understand the biological impact of this compound, its effects must be studied at a network level. Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, can provide a global view of the cellular response to the compound. By treating cells or organisms with the molecule and analyzing the resulting changes in gene expression, protein abundance, and metabolite levels, researchers can generate hypotheses about its mechanism of action and identify off-target effects.

Synthetic biology offers a complementary approach for dissecting these mechanisms. Engineered genetic circuits could be designed to report on the activity of specific pathways in the presence of the compound. For example, a fluorescent reporter could be placed under the control of a promoter that is responsive to stress in an amino acid biosynthesis pathway. Furthermore, synthetic biology could be used to create microbial chassis for the production of this compound or its derivatives, facilitating larger-scale studies and the generation of novel analogs. The use of synthetic biology to create and modify complex molecules like antibiotics demonstrates the power of this approach for developing novel bioactive compounds. nih.gov

Exploiting the Aminooxy Moiety for Novel Bioconjugation Methodologies and Advanced Materials Science (purely academic/research)

The aminooxy group's reaction with carbonyls, known as oxime ligation, is a highly efficient and specific bioconjugation method. nih.govmdpi.com This reaction proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biological molecules. nih.gov Future academic research can focus on leveraging this chemistry to create novel biomaterials and conjugates.

An exciting direction is the development of bis-hetero functional linkers based on the this compound backbone. acs.org This would involve modifying the carboxylic acid end with another orthogonal reactive group (e.g., an alkyne or azide (B81097) for click chemistry). Such a tool would allow the precise assembly of three-component systems, for instance, tethering a protein to a surface while also attaching a signaling molecule.

In materials science, the molecule could be used to functionalize surfaces, nanoparticles, or hydrogels. By immobilizing this compound onto a solid support, one could create a platform for capturing aldehyde- or ketone-tagged proteins or cells. This could be used for diagnostic arrays or as a basis for creating biocompatible materials that promote specific cell adhesion or signaling events. The synthesis of multivalent scaffolds containing multiple aminooxy groups could lead to the creation of dendritic structures capable of binding to multiple targets, potentially enhancing avidity and leading to new types of biosensors or self-assembling materials. nih.gov

Table 3: Bioconjugation and Materials Science Applications

| Application Area | Methodology | Potential Outcome (Academic Research) |

|---|---|---|

| Biomolecule Labeling | Oxime ligation with periodate-oxidized glycoproteins or aldehyde-tagged proteins. mdpi.comacs.org | Site-specific antibody-drug conjugates mdpi.comresearchgate.net, fluorescently labeled nucleic acids. acs.orgnih.gov |

| Surface Functionalization | Covalent attachment of the molecule to a solid support (e.g., glass slide, gold nanoparticle). | Creation of biosensors, specific cell-capture surfaces, platforms for studying protein-ligand interactions. |

| Hydrogel Modification | Incorporation into a polymer matrix via its carboxyl or aminooxy group. | Development of "smart" hydrogels that can capture or release molecules in response to specific stimuli. |

| Multivalent Scaffolds | Synthesis of dendritic or core structures presenting multiple aminooxy groups. nih.gov | High-avidity binding agents, signal amplification in diagnostic assays, cross-linking agents for biomaterials. |

Theoretical and Predictive Modeling of this compound Interactions, Reactivity, and Biological Impact

Computational chemistry and molecular modeling are indispensable tools for predicting how a small molecule will behave at the atomic level. For this compound, these methods can provide crucial insights that guide experimental work, saving time and resources.

Molecular docking simulations can be used to predict the binding pose and affinity of the molecule within the active sites of potential enzyme targets. mdpi.com By comparing the predicted binding energy of this compound with that of its natural counterpart, valine, researchers can prioritize which enzymes to investigate experimentally. Such predictive studies have been successfully used to design specific probes for complex targets like glutamate receptors. nih.gov

Quantum mechanics (QM) calculations can model the reactivity of the aminooxy group, helping to predict reaction rates with different types of carbonyl compounds and understand the stability of the resulting oxime bond under various conditions. Molecular dynamics (MD) simulations can reveal the conformational flexibility of the molecule and how its shape changes upon binding to a protein target. This can elucidate the structural basis for its biological activity and guide the design of second-generation analogs with improved potency or selectivity. By combining these computational approaches, a comprehensive, predictive model of the molecule's biological impact can be constructed.

Table 4: Computational Modeling Techniques and Applications

| Modeling Technique | Objective | Guiding Question |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity in a protein active site. mdpi.com | Which enzymes are the most likely targets for this molecule? |

| Quantum Mechanics (QM) | Calculate electronic structure and reaction energetics. | How reactive is the aminooxy group towards different aldehydes/ketones? |

| Molecular Dynamics (MD) | Simulate the dynamic motion of the molecule alone or in a complex. nih.gov | What is the preferred 3D conformation of the molecule in solution and when bound to a target? |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity across a series of analogs. | Which structural modifications are most likely to improve binding affinity or selectivity? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.